molecular formula C6H12FNO B14778716 (3S,4S)-3-fluoro-4-methyl-piperidin-4-ol

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol

Katalognummer: B14778716
Molekulargewicht: 133.16 g/mol
InChI-Schlüssel: RTWXDUHAJIXSQL-GDVGLLTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a piperidine ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, along with a hydroxyl group at the 4-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of the substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluoro-4-methyl-piperidin-4-ol typically involves several steps, starting from readily available precursors. One common method involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For example, the synthesis may begin with the preparation of a suitable piperidine derivative, followed by fluorination and methylation reactions under controlled conditions to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorine substituent.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom could result in a variety of functionalized piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (3S,4S)-3-fluoro-4-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,4S)-3-fluoro-4-methyl-piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    (3S,4S)-3-chloro-4-methyl-piperidin-4-ol: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

    (3S,4S)-3-fluoro-4-ethyl-piperidin-4-ol: The presence of an ethyl group instead of a methyl group can alter the compound’s steric and electronic characteristics.

Uniqueness

(3S,4S)-3-fluoro-4-methyl-piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group

Eigenschaften

Molekularformel

C6H12FNO

Molekulargewicht

133.16 g/mol

IUPAC-Name

(4S)-3-fluoro-4-methylpiperidin-4-ol

InChI

InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1

InChI-Schlüssel

RTWXDUHAJIXSQL-GDVGLLTNSA-N

Isomerische SMILES

C[C@@]1(CCNCC1F)O

Kanonische SMILES

CC1(CCNCC1F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.